Product packaging for Butylphenyl methylpropional, (+)-(Cat. No.:CAS No. 75166-30-2)

Butylphenyl methylpropional, (+)-

Cat. No.: B12648755
CAS No.: 75166-30-2
M. Wt: 204.31 g/mol
InChI Key: SDQFDHOLCGWZPU-NSHDSACASA-N
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Description

Contextualization within Aromatic Aldehyde Chemistry

Butylphenyl methylpropional, scientifically known as 3-(4-tert-butylphenyl)-2-methylpropanal, is a synthetic aromatic aldehyde. wikipedia.orgcriticalcatalyst.comphfscience.nz This classification places it within a broad class of organic compounds characterized by an aldehyde functional group (-CHO) attached to an aromatic ring system. europa.eu Its specific structure consists of a benzene (B151609) ring substituted with a tert-butyl group at the para-position, linked to a propanal moiety that is also substituted with a methyl group at the alpha-carbon (the carbon atom adjacent to the aldehyde group). wikipedia.orgincidecoder.com

Like many aldehydes, it is prone to oxidation over time. wikipedia.org The compound is chiral, meaning it exists in two non-superimposable mirror-image forms called enantiomers. wikipedia.orgknowde.com It is typically produced and sold as a racemic mixture, containing equal amounts of both the (R)- and (S)-enantiomers. wikipedia.orgknowde.comnih.gov Scientific studies have shown that the distinct floral fragrance is almost exclusively associated with the (R)-enantiomer, while the (S)-enantiomer is largely odorless. wikipedia.orgknowde.com The user's query for "(+)-" refers to dextrorotatory optical activity. However, chemical databases identify the odor-active (R)-enantiomer as levorotatory, or the (-)-form. nih.gov The racemic mixture is designated as (±). nih.gov

Chemical Identifiers for Butylphenyl Methylpropional

IdentifierValue
IUPAC Name3-(4-tert-Butylphenyl)-2-methylpropanal google.com
Chemical FormulaC₁₄H₂₀O knowde.comgoogle.comwordpress.com
Molar Mass204.31 g·mol⁻¹ nih.govgoogle.com
CAS Number (Racemate)80-54-6 incidecoder.comgoogle.com
CAS Number ((R)-enantiomer)75166-31-3 nih.govgoogle.com
CAS Number ((S)-enantiomer)75166-30-2 google.com
Other NamesLilial, p-BMHCA wikipedia.orgcriticalcatalyst.comknowde.com

Historical Overview of Academic Research

Initially developed for the fragrance industry, much of the early academic and regulatory research on Butylphenyl methylpropional focused on its use in consumer products. knowde.comdormer.com A pivotal moment in its research history was the 1999 opinion by the Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP), the precursor to the Scientific Committee on Consumer Safety (SCCS). europa.eu This opinion identified it as a fragrance allergen, leading to its inclusion in Annex III of the EU Cosmetics Directive, which mandated its declaration on ingredient labels if its concentration exceeded certain thresholds. criticalcatalyst.comeuropa.eucriticalcatalyst.com

Scientific Significance and Contemporary Research Trajectories

The scientific significance of Butylphenyl methylpropional extends beyond its fragrance properties. It has become an important subject in the study of toxicology and chemical regulation. A primary contemporary research trajectory has been the in-depth investigation of its reproductive toxicity. criticalcatalyst.com This line of inquiry culminated in a proposal by the European Chemicals Agency's Risk Assessment Committee (RAC) to classify the substance as a reproductive toxicant, specifically Repr. 1B. criticalcatalyst.comcriticalcatalyst.com This classification, indicating it is presumed to be a human reproductive toxicant based on animal studies, ultimately led to its prohibition in cosmetic products in the European Union as of March 1, 2022. wikipedia.orgcriticalcatalyst.com

Current research continues to explore the mechanisms behind its toxicity. In vitro metabolism studies using rat, mouse, and human liver microsomes have been conducted to understand how the compound is processed in the body. europa.euphfscience.nz One identified metabolite, p-tert-butylbenzoic acid, has been investigated as a possible mediator of the observed toxic effects. europa.eu

Beyond toxicology, another research trajectory involves its use as a chemical intermediate in the synthesis of other compounds. For instance, chemical synthesis patents describe how the alcohol derivative of Butylphenyl methylpropional can be used as a starting material to produce Fenpropimorph, a morpholine-based agricultural fungicide. google.comgoogle.comnih.gov This application highlights a different area of scientific interest in the molecule, entirely separate from its olfactory properties.

Key Research Findings on Butylphenyl Methylpropional

Research AreaKey FindingPrimary Research Body/Type
Olfactory PropertiesThe (R)-enantiomer is responsible for the characteristic floral scent. wikipedia.orgknowde.comChemical Analysis
Skin SensitizationIdentified as a contact allergen in humans. wordpress.comcriticalcatalyst.comSCCNFP/SCCS Opinions
Aggregate ExposureAggregate exposure from multiple product types deemed unsafe at previously proposed concentrations. europa.euobelis.netSCCS Opinions
Reproductive ToxicologyClassified as Repr. 1B (presumed human reproductive toxicant) based on animal data. criticalcatalyst.comcriticalcatalyst.comECHA Risk Assessment Committee (RAC)
MetabolismMetabolized in vitro by liver microsomes; p-tert-butylbenzoic acid is a resulting metabolite. europa.euphfscience.nzToxicology Studies
Chemical SynthesisServes as a precursor for the synthesis of the agrochemical Fenpropimorph. google.comgoogle.comPatent Literature/Chemical Synthesis Research

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B12648755 Butylphenyl methylpropional, (+)- CAS No. 75166-30-2

Properties

CAS No.

75166-30-2

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(2S)-3-(4-tert-butylphenyl)-2-methylpropanal

InChI

InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1

InChI Key

SDQFDHOLCGWZPU-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)C=O

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)C=O

Origin of Product

United States

Synthesis and Production Methodologies of Butylphenyl Methylpropional

Chemical Synthesis Pathways of Butylphenyl Methylpropional

The production of Butylphenyl methylpropional, a significant fragrance ingredient, is primarily achieved through well-defined chemical synthesis routes. These pathways are designed to construct the molecule's characteristic substituted aromatic aldehyde structure efficiently.

Aldol (B89426) Condensation Routes in Butylphenyl Methylpropional Synthesis

The cornerstone of industrial Butylphenyl methylpropional synthesis is the crossed-aldol condensation reaction. wikipedia.org This process typically involves the reaction between 4-tert-butylbenzaldehyde (B1265539) and propanal (n-propanal). procurementresource.com The reaction is facilitated by a base, with sodium hydroxide (B78521) being a common catalyst. google.com

The synthesis commences with the addition of an alkaline solution, such as caustic soda flakes, to a mixture of p-tert-butylbenzaldehyde and a solvent like methanol (B129727) in a reaction vessel. procurementresource.comgoogle.com Propanal is then added dropwise at a controlled temperature to initiate the condensation reaction. procurementresource.comgoogle.com This initial reaction forms an α,β-unsaturated aldehyde, specifically p-tert-butyl-α-methyl phenyl acrolein. google.com To maximize the yield of the desired cross-condensation product and minimize the self-condensation of propanal, an excess of 4-tert-butylbenzaldehyde is often used. bordas-sa.com

Following the condensation, the intermediate unsaturated aldehyde undergoes catalytic hydrogenation to saturate the carbon-carbon double bond, yielding the final Butylphenyl methylpropional. procurementresource.comgoogle.com Hydrogenation catalysts such as Palladium on carbon (Pd/C) or various nickel-based catalysts are employed for this reduction step. google.com The final product is then purified through distillation to achieve the high purity required for fragrance applications. procurementresource.comgoogle.com

ReactantsCatalyst/ReagentsIntermediate ProductFinal Product
4-tert-butylbenzaldehyde, PropanalSodium Hydroxide, Methanolp-tert-butyl-α-methyl phenyl acroleinButylphenyl methylpropional
then
p-tert-butyl-α-methyl phenyl acrolein, HydrogenPalladium/Carbon or Nickel catalystButylphenyl methylpropional

Table 1: Key Components in Aldol Condensation Route

Research has also explored the use of ionic liquids as a reaction medium with piperidine (B6355638) as a catalyst. This approach has been shown to suppress the self-condensation of propanal, leading to higher selectivity for the cross-aldol product even at high conversions of the starting aldehyde.

Electrosynthesis Approaches for Butylphenyl Methylpropional Production

Electrosynthesis offers an alternative approach to conventional chemical methods. One documented method for producing Butylphenyl methylpropional involves the anodic oxidation of tert-butyltoluene. scentspiracy.com While specific details for this exact compound are limited in broader literature, the principles of electrosynthesis for aromatic aldehydes are well-established.

Generally, the electrosynthesis of aromatic aldehydes can be achieved through the direct anodic oxidation of the corresponding methyl-substituted aromatic compounds (arenes). acs.org For instance, the oxidation of p-substituted toluenes can yield aromatic aldehydes. acs.org Another approach involves the mediated electrochemical synthesis, where a species like ceric methanesulfonate (B1217627) is used to oxidize the starting material. acs.org

A patented process describes the electrosynthesis of aldehydes from organic halides and an N,N-disubstituted formamide (B127407) (like dimethylformamide) in a single-compartment cell, followed by hydrolysis. google.com This method utilizes a sacrificial anode made of a reducing metal such as zinc or magnesium. google.com While not explicitly detailed for Butylphenyl methylpropional, such electrochemical methods represent a potential pathway, converting a suitable p-tert-butylbenzyl halide into the target aldehyde.

Alternative Synthetic Pathways for Butylphenyl Methylpropional

Beyond the dominant aldol condensation route, other synthetic strategies have been described. One such method begins with different starting materials: 4-tert-butylbenzoic acid and methyl 3-oxovalerate, which react in the presence of a transition metal catalyst. tiiips.com Another potential, though less common, industrial method is the Friedel–Crafts alkylation of 2-methyl-3-phenyl propanol. researchgate.net

The Reformatsky reaction presents a theoretical alternative for synthesizing the β-hydroxy ester precursor to molecules like Butylphenyl methylpropional. This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. thermofisher.combyjus.comwikipedia.orglibretexts.org To synthesize a precursor for Butylphenyl methylpropional, 4-tert-butylbenzaldehyde could be reacted with an α-bromo propionate (B1217596) ester and zinc. The resulting β-hydroxy ester could then be further converted to the target aldehyde.

Similarly, the Grignard reaction is a fundamental carbon-carbon bond-forming reaction that could be adapted for this synthesis. libretexts.orgmnstate.edutsijournals.com A Grignard reagent prepared from a p-tert-butylbenzyl halide (e.g., p-tert-butylbenzylmagnesium bromide) could theoretically react with a suitable electrophile, such as N-methoxy-N-methylpropanamide, to form the desired aldehyde after workup. However, controlling the reactivity to prevent side reactions, such as the formation of biphenyl (B1667301) impurities, is a significant challenge. libretexts.org

Stereoselective Synthesis of Butylphenyl Methylpropional Enantiomers

Butylphenyl methylpropional possesses a chiral center at the carbon atom alpha to the aldehyde group, meaning it exists as two enantiomers: (R)-Butylphenyl methylpropional and (S)-Butylphenyl methylpropional. scentspiracy.com It has been established that the characteristic floral, lily-of-the-valley scent is almost exclusively associated with the (R)-enantiomer, while the (S)-enantiomer is considered virtually odorless. scentspiracy.com The designation (+)-Butylphenyl methylpropional refers to its property as a dextrorotatory compound, meaning it rotates plane-polarized light in a clockwise direction. The relationship between the R/S designation (which describes the absolute configuration of the atoms) and the (+/-) designation (which describes optical activity) is not absolute and must be determined experimentally for each specific molecule. pearson.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com

Despite the desirability of the pure (R)-enantiomer, its stereoselective synthesis and isolation are exceptionally challenging. The hydrogen atom on the α-chiral carbon is acidic, which facilitates easy racemization (conversion into a 1:1 mixture of both enantiomers) through a process called keto-enol tautomerism. scentspiracy.comeuropa.eu Consequently, industrial production yields Butylphenyl methylpropional as a racemic mixture. nih.gov

While specific methods for the enantioselective synthesis of Butylphenyl methylpropional are not widely published due to these challenges, research into the enantioselective synthesis of related α-aryl carbonyl compounds is an active area. chemrxiv.org Techniques often involve the use of chiral catalysts, such as rhodium or cobalt complexes, to control the stereochemical outcome of reactions like C-H bond functionalization or rearrangements. chemrxiv.orgnih.govresearchgate.net These advanced strategies highlight the ongoing efforts to achieve high enantioselectivity in complex molecules, though their application to a readily racemizable aldehyde like Butylphenyl methylpropional remains a significant hurdle.

Industrial Scale-Up Considerations in Butylphenyl Methylpropional Production

The transition from a laboratory-scale synthesis to industrial production of Butylphenyl methylpropional involves several critical considerations to ensure efficiency, consistency, and cost-effectiveness. The primary industrial method, aldol condensation followed by hydrogenation, is well-documented in patent literature, providing a blueprint for scale-up. google.com

Key process parameters that must be optimized and controlled during scale-up include:

Reaction Conditions: Precise control of temperature, pressure, and reaction time is crucial. In the condensation step, temperature affects reaction rate and selectivity, while in the hydrogenation step, both temperature and hydrogen pressure influence the efficiency and completeness of the reduction. google.com

Raw Material Management: The quality and cost of starting materials, p-tert-butylbenzaldehyde and n-propanal, are significant factors. procurementresource.com Sourcing high-quality raw materials is a persistent challenge in the fragrance industry. alphaaromatics.commarketanalysis.com Furthermore, the industrial process often uses an excess of the more expensive p-tert-butylbenzaldehyde to drive the reaction, necessitating an efficient process for its recovery and recycling to maintain economic viability.

Catalyst Handling: The choice and handling of catalysts are vital. This includes the concentration of the sodium hydroxide catalyst in the condensation step and the activity and recovery of the hydrogenation catalyst (e.g., Pd/C) in the reduction step. google.com

Purification and Quality Control: Post-reaction, the product stream contains the target aldehyde, unreacted starting materials, solvent (methanol), and byproducts. The scale-up of purification processes, such as distillation and rectification, is essential to achieve the high purity (typically >97%) required for fragrance applications and to remove any impurities that could affect the odor profile or stability. google.com Continuous monitoring of product specifications, such as refractive index, specific gravity, and acid value, is standard practice. google.com

Process Safety and Environmental Impact: Handling flammable solvents like methanol and pressurized hydrogen requires robust safety protocols. The increasing demand for sustainable and "green" chemistry also puts pressure on manufacturers to minimize waste and energy consumption, a trend impacting the broader aldehyde market. marketresearchfuture.com

The challenges of working with aldehydes, which can be intense and reactive, require a blend of chemical precision and artistry to ensure the final product meets the stringent standards of the fragrance industry. sobfragrance.com

Stereochemical Aspects and Enantiomeric Studies of Butylphenyl Methylpropional

Enantiomeric Forms and Chirality of Butylphenyl Methylpropional

Butylphenyl methylpropional, with the chemical formula C₁₄H₂₀O, is a chiral molecule. ontosight.aitiiips.com Its chirality stems from an asymmetric carbon atom located at the alpha position to the aldehyde's carbonyl group. libretexts.org This chiral center is bonded to four different groups: a hydrogen atom, a methyl group, the formyl group (-CHO), and a 4-tert-butylbenzyl group. tiiips.comtiiips.com The presence of this single stereocenter means that Butylphenyl methylpropional can exist as a pair of non-superimposable mirror images known as enantiomers. ontosight.aigcms.cz

These enantiomers are designated as (R)- and (S)-butylphenyl methylpropional based on the Cahn-Ingold-Prelog priority rules. nih.gov Commercially, the compound is typically produced and sold as a racemic mixture, which is an equal (1:1) mixture of the (R)- and (S)-enantiomers. knowde.com

A significant finding in the study of these enantiomers is the difference in their sensory properties. The distinct, powerful floral scent reminiscent of lily of the valley is almost exclusively attributed to the (R)-enantiomer. lesielle.com In contrast, the (S)-enantiomer is reported to possess no strong or characteristic aroma. lesielle.com This highlights how stereochemistry can have a profound impact on the biological and sensory activity of a molecule.

Enantioselective Synthesis and Isolation Challenges of Butylphenyl Methylpropional Isomers

The standard industrial synthesis of Butylphenyl methylpropional involves a condensation reaction, typically an aldol (B89426) condensation, between 4-tert-butylbenzaldehyde (B1265539) and propionaldehyde, which is then followed by hydrogenation. tiiips.com This conventional route does not employ chiral catalysts or auxiliaries, and therefore results in the formation of a racemic mixture of the two enantiomers. knowde.com

Achieving an enantioselective synthesis—a process that produces a single enantiomer in excess—poses significant challenges. General strategies for the asymmetric synthesis of α-chiral aldehydes often involve complex catalytic systems, such as:

Organocatalysis: Using chiral amines like proline to catalyze asymmetric aldol reactions can produce α-chiral aldehydes. youtube.com

Transition Metal Catalysis: Chiral transition metal complexes, for instance those involving rhodium or iridium, can be used for the asymmetric hydrogenation of α,β-unsaturated precursors to yield chiral aldehydes or their derivatives. rsc.orgnih.gov

Kinetic Resolution: This technique involves selectively reacting one enantiomer from a racemic mixture, leaving the other unreacted. rsc.org Dynamic kinetic resolution (DKR) is an advanced form where the unreactive enantiomer is continuously racemized back to the mixture, theoretically allowing for a 100% yield of the desired product. chemistryviews.orgnih.gov

However, a major hurdle in both the synthesis and the isolation of the pure enantiomers of Butylphenyl methylpropional is their propensity to racemize. This instability makes it difficult to obtain and maintain an enantiomerically pure sample.

Racemization Kinetics and Stability of Butylphenyl Methylpropional Enantiomers

The primary reason for the instability of the individual enantiomers of Butylphenyl methylpropional is a process known as keto-enol tautomerism. khanacademy.orgmasterorganicchemistry.com Aldehydes that have a hydrogen atom on the alpha-carbon (the α-hydrogen) can exist in equilibrium with their enol tautomer. libretexts.orgpressbooks.pub

The mechanism involves the removal of the acidic α-hydrogen to form a resonance-stabilized intermediate called an enolate. libretexts.org This enolate ion is planar at the α-carbon. When the enolate is protonated, the proton can add back to the α-carbon from either face of the planar structure with equal probability. If this process occurs starting from an enantiomerically pure sample, it will result in the formation of both the (R) and (S) enantiomers, leading to a racemic mixture. khanacademy.org

This racemization can be catalyzed by both acids and bases. pressbooks.pub Because of the α-chiral nature of Butylphenyl methylpropional, its pure enantiomers are reported to racemize easily after isolation, making their study and use in an enantiomerically pure form challenging. Besides racemization, aldehydes like Butylphenyl methylpropional are also generally susceptible to auto-oxidation over time.

Chiral Purity Determination and Control in Butylphenyl Methylpropional

Controlling and verifying the chiral purity, often expressed as enantiomeric excess (ee), is a critical aspect of asymmetric synthesis and the analysis of chiral compounds. ic.ac.ukwikipedia.org Enantiomeric excess is a measure of how much more of one enantiomer is present compared to the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Common analytical techniques for chiral separations include:

Chiral Gas Chromatography (GC): This method uses a capillary column containing a chiral stationary phase, often based on derivatized cyclodextrins. gcms.czoup.com The two enantiomers interact differently with the chiral phase, causing them to elute at different times, which allows for their separation and quantification. oup.com This technique is well-suited for volatile compounds like fragrance ingredients. mdpi.commn-net.com

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this technique employs a column with a chiral stationary phase to separate enantiomers. heraldopenaccess.us It is a widely used and robust method for determining the enantiomeric excess of pharmaceutical and other chemical compounds. heraldopenaccess.us

Capillary Electrophoresis (CE): This high-efficiency separation technique can resolve enantiomers by adding a chiral selector, such as cyclodextrins, to the background electrolyte. chromatographytoday.comresearchgate.net The enantiomers form transient diastereomeric complexes with the selector, which leads to different electrophoretic mobilities and thus separation. mdpi.com

These methods are essential for research and development in asymmetric synthesis and for quality control if an enantiomerically enriched product were to be produced. ontosight.aiic.ac.uk

Biotransformation and Metabolic Fate of Butylphenyl Methylpropional

In Vitro Metabolic Studies of Butylphenyl Methylpropional

In vitro models, particularly hepatic microsomes and hepatocytes, have been instrumental in elucidating the metabolic pathways of Butylphenyl methylpropional. These systems allow for the controlled study of biotransformation, identification of metabolites, and assessment of species-specific variations in metabolic profiles.

Hepatic Microsomal and Hepatocyte Metabolism of Butylphenyl Methylpropional

Studies utilizing liver microsomes and hepatocytes from various species, including humans, rats, mice, and rabbits, have been conducted to investigate the metabolism of Butylphenyl methylpropional. nih.goveuropa.eu These in vitro systems contain the primary enzymes responsible for both Phase I and Phase II metabolism. mdpi.com

Incubations of Butylphenyl methylpropional with hepatic microsomes and hepatocytes have demonstrated that the compound is extensively metabolized. europa.eu The primary metabolites formed in these systems are generally consistent across species and include Lysmerol and Lysmerylic acid. nih.gov Secondary metabolites such as hydroxy-lysmerylic acid and p-tert-butylbenzoic acid (TBBA) are also produced. nih.goveuropa.eu Lysmerylic acid was identified as a main hepatic metabolite in all tested species. europa.eu In the presence of rat liver S9 fractions, Butylphenyl methylpropional was almost entirely converted to its major metabolites, Lysmerylic acid and p-tert-butylbenzoic acid. nih.gov

The analysis of metabolic profiles is typically performed using high-performance liquid chromatography (HPLC) to separate and quantify the parent compound and its metabolites. europa.eu

Species-Specific Differences in Butylphenyl Methylpropional Biotransformation

Significant species-specific differences have been identified in the metabolism of Butylphenyl methylpropional, both in vitro and in vivo. europa.eu While the same metabolic pathways are generally present across species like rats, mice, and humans, the quantitative formation of metabolites can vary markedly. nih.gov

One of the most notable differences is in the formation of p-tert-butylbenzoic acid (TBBA). In vitro studies with hepatocytes have shown that the formation of TBBA is predominant in rats when compared to other species. Specifically, the levels of TBBA detected in human hepatocytes were found to be four times lower than those in rat hepatocytes at corresponding concentrations. This quantitative difference in metabolite formation suggests that rats may not be an ideal model for predicting human metabolic outcomes for this compound. nih.gov

Identification and Characterization of Butylphenyl Methylpropional Metabolites

The biotransformation of Butylphenyl methylpropional results in several key metabolites. Structure elucidation has been performed on metabolites produced in liver microsome and hepatocyte incubations. europa.eu The primary and secondary metabolites identified through in vitro studies and confirmed in human biomonitoring are listed below. nih.govnih.gov

Metabolite NameTypeFound In VitroFound in Human Urine
LysmerolPrimaryYesYes (99% of samples)
Lysmerylic acidPrimaryYesYes (40% of samples)
p-tert-butylbenzoic acid (TBBA)SecondaryYesYes (100% of samples)
Hydroxy-lysmerylic acidSecondaryYesYes (23% of samples)
p-tert-butylhippuric acid (TBHA)Conjugate-Yes

Data sourced from references nih.govnih.gov.

In human urine samples, tert-butylbenzoic acid and lysmerol were the most frequently detected metabolites, found in 100% and 99% of samples, respectively. nih.gov Lysmerylic acid and hydroxy-lysmerylic acid were found less frequently. nih.gov Another metabolite identified in the urine of rats, mice, rabbits, and humans is p-tert-butylhippuric acid, which is derived from the conjugation of TBBA.

Mechanistic Pathways of Butylphenyl Methylpropional Metabolism

The metabolism of Butylphenyl methylpropional proceeds through distinct mechanistic pathways, primarily involving oxidation to form a key carboxylic acid metabolite, which can then undergo further conjugation reactions.

Formation of Lysmerylic Acid from Butylphenyl Methylpropional

The formation of Lysmerylic acid (also known as lilic acid) is a major metabolic step. europa.eu This metabolite is produced through the oxidation of the aldehyde group of the parent compound, Butylphenyl methylpropional. europa.euphfscience.nz In vitro studies using rat liver S9 fractions demonstrated an almost complete metabolism of the parent compound into Lysmerylic acid and p-tert-butylbenzoic acid. nih.gov Lysmerylic acid is not only a significant metabolite but can also be present as an impurity or as a result of auto-oxidation of Butylphenyl methylpropional during storage. nih.goveuropa.eu

Conjugation Reactions in Butylphenyl Methylpropional Biotransformation (e.g., CoA Conjugate Formation)

Following the initial Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions. There is evidence to suggest the formation of Coenzyme A (CoA) conjugates. Research has pointed to the accumulation of benzoyl-CoA conjugates as a potential initiating event for certain biological effects observed in rats. nih.gov

Another documented conjugation pathway is the formation of p-tert-butylhippuric acid (TBHA). This metabolite is formed when p-tert-butylbenzoic acid (TBBA), a major Phase I metabolite, is conjugated with the amino acid glycine (B1666218). The presence of TBHA has been confirmed in the urine of several species, including humans and rats.

Role of Specific Enzymes in Butylphenyl Methylpropional Metabolism

The biotransformation of Butylphenyl methylpropional is primarily facilitated by the cytochrome P450 (CYP) enzyme family, which is the principal system responsible for the phase I metabolism of xenobiotics. mdpi.com These enzymes, predominantly located in the liver, catalyze oxidative reactions that modify the structure of Butylphenyl methylpropional, initiating its conversion into more water-soluble compounds for excretion. europa.eu

Metabolic activation, a key step in the toxicological assessment of many substances, is typically mediated by hepatic cytochrome P450. nih.gov This process can generate reactive or toxic metabolites. nih.gov In the case of Butylphenyl methylpropional, in vitro studies using liver microsomes from rats, mice, rabbits, and humans have demonstrated its extensive conversion into several key metabolites. europa.eu The initial metabolic steps involve oxidation and hydroxylation, characteristic reactions catalyzed by CYP monooxygenases. mdpi.comeuropa.eu

While the specific CYP isozymes responsible for Butylphenyl methylpropional metabolism are not fully elucidated in the provided literature, studies on structurally similar compounds and other xenobiotics indicate the likely involvement of isozymes such as CYP2C19, CYP2D6, and CYP3A4 in the initial metabolic transformations. researchgate.net These enzymes are known to be involved in the metabolism of a wide array of compounds and play a crucial role in the formation of hydroxylated and oxidized metabolites. mdpi.com The metabolism of Butylphenyl methylpropional in liver microsomes involves either the oxidation of the aldehyde group or its reduction to the corresponding alcohol. europa.eu

In Vivo Metabolite Profiling of Butylphenyl Methylpropional in Animal Models

In vivo studies in animal models, particularly rats, have been instrumental in identifying the metabolic fate of Butylphenyl methylpropional. Following oral administration, the compound undergoes significant metabolism, leading to the formation of several urinary metabolites. The primary metabolic pathways include the oxidation of the aldehyde to form lysmerylic acid and the reduction to its corresponding alcohol, lysmerol. europa.euphfscience.nz

Further metabolism involves oxidation at the tert-butyl group, leading to a hydroxy-metabolite. phfscience.nz Subsequent degradation through decarboxylation and beta-oxidation results in the formation of p-tert-butyl benzoic acid (TBBA), a major metabolite identified in vivo. phfscience.nz These metabolites can then be conjugated with molecules like glucuronic acid and glycine to facilitate their excretion from the body. phfscience.nz

Comparative in vitro studies using hepatocytes from different species have shown quantitative differences in metabolite formation. For instance, rat hepatocytes produce significantly higher levels of p-tert-butylbenzoic acid (TBBA) compared to human hepatocytes. europa.eu

The table below summarizes the principal metabolites of Butylphenyl methylpropional identified in rat urine.

Metabolite NameMetabolic Pathway
LysmerolReduction of the aldehyde group
Lysmerylic acidOxidation of the aldehyde group
Hydroxy-lysmerylic acidHydroxylation of lysmerylic acid
p-tert-butyl benzoic acid (TBBA)Oxidation of the tert-butyl group and subsequent degradation
Dihydroxylation productsFurther hydroxylation on the n-butyl side chain

This table is generated based on data from in vivo studies in rats. phfscience.nznih.gov

The following table presents a comparative overview of the main metabolites formed in vitro across different species.

MetaboliteRatMouseRabbitHuman
LysmerolMajorMajorMajorMajor
Lysmerylic acidMajorMajorMajorMajor
Hydroxy-lysmerylic acidSecondarySecondarySecondarySecondary
p-tert-butyl benzoic acid (TBBA)MajorSecondarySecondarySecondary

This table is based on comparative in vitro metabolism studies using liver microsomes and hepatocytes. europa.eu

Environmental Fate and Degradation Mechanisms of Butylphenyl Methylpropional

Environmental Occurrence and Distribution of Butylphenyl Methylpropional in Aquatic Systems

Butylphenyl methylpropional, a widely used fragrance ingredient in a variety of consumer products such as cosmetics, household cleaners, and detergents, is introduced into the environment primarily through wastewater. mdpi.comacs.orgeuropa.eu Its presence in rinse-off products leads to its entry into sewage systems. criticalcatalyst.com While specific monitoring data for Butylphenyl methylpropional in various aquatic compartments is not extensively available in the provided search results, the general pathway for synthetic fragrances involves release from wastewater treatment plants (WWTPs) into surface waters. rsc.orgnih.gov

Studies on other synthetic musk fragrances, which share similar applications and properties, have shown their presence in WWTP effluent, surface water, and sediment. For instance, polycyclic musks like HHCB and AHTN are typically found in WWTP effluents at concentrations ranging from 1000 ng/L to 5000 ng/L. rsc.orgnih.gov The concentrations of synthetic musk fragrances in surface waters have been detected from low nanogram per liter (ng/L) to low microgram per liter (µg/L) levels. nih.gov Given its use pattern, Butylphenyl methylpropional is expected to follow a similar distribution pattern in aquatic environments.

Persistence and Bioaccumulation Potential of Butylphenyl Methylpropional

The persistence of a chemical in the environment is a key factor in determining its potential for long-term ecological impact. Butylphenyl methylpropional is considered to have a relatively short life in the environment, estimated to be around two weeks, primarily due to its susceptibility to oxidation. mdpi.comeuropa.eu

Bioaccumulation, the process by which a chemical accumulates in an organism, is another critical aspect of its environmental risk profile. The potential for a substance to bioaccumulate is often initially assessed using its octanol-water partition coefficient (Log K_ow_). A high Log K_ow_ value suggests a greater affinity for fatty tissues and thus a higher potential for bioaccumulation. Butylphenyl methylpropional has a Log K_ow_ of 4.2, indicating a potential for bioaccumulation. mdpi.com

The bioconcentration factor (BCF) is a more direct measure of a chemical's tendency to accumulate in aquatic organisms from the surrounding water. A BCF greater than 1 suggests a hydrophobic or lipophilic nature and a likelihood to bioaccumulate. wikipedia.org Regulatory thresholds for bioaccumulative potential vary, with BCF values between 1000 and 5000 often considered bioaccumulative, and values greater than 5000 as very bioaccumulative. wikipedia.org While a specific experimentally determined BCF for Butylphenyl methylpropional was not found in the provided search results, its Log K_ow_ value suggests that further investigation into its bioaccumulation potential is warranted.

Table 1: Physicochemical Properties and Bioaccumulation Potential of Butylphenyl Methylpropional

PropertyValue
Water Solubility33 mg/L at 20°C mdpi.com
Partition Coefficient (Log K_ow)4.2 at 24°C mdpi.com
Vapour Pressure0.0025 hPa at 20°C mdpi.com
Bioaccumulation Potential
Estimated Environmental Half-lifeApproximately 2 weeks mdpi.comeuropa.eu
Bioconcentration Factor (BCF)No data available

Abiotic Degradation Pathways of Butylphenyl Methylpropional

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as oxidation and photolysis.

Oxidative Degradation of Butylphenyl Methylpropional in Aqueous Environments

Oxidation is a significant degradation pathway for Butylphenyl methylpropional in aquatic environments. In the presence of air, it undergoes notable oxidation. mdpi.comeuropa.eu Studies have shown that in an aqueous solution at pH 7 and 25°C, approximately 30% of Butylphenyl methylpropional degrades over a period of 168 hours. mdpi.comeuropa.eu The primary product of this auto-oxidation is lilic acid, also known as lysmerylic acid. mdpi.comeuropa.eu This transformation is a key factor in its limited persistence in the environment.

Table 2: Oxidative Degradation of Butylphenyl Methylpropional in an Aqueous Solution

ParameterValue
Degradation ProcessOxidation
ConditionsAqueous solution, presence of air, pH 7, 25°C
Degradation Rate~30% in 168 hours mdpi.comeuropa.eu
Major Degradation ProductLilic acid (lysmerylic acid) mdpi.comeuropa.eu

Photolytic Transformation Studies of Butylphenyl Methylpropional

Photolysis, or the breakdown of molecules by light, is another potential abiotic degradation pathway for chemicals in the environment. The potential for a compound to undergo photolysis is related to its ability to absorb light at specific wavelengths. Butylphenyl methylpropional exhibits a maximum UV absorbance (λ_max_) at approximately 263 nm. mdpi.com This indicates that it can absorb light in the environmentally relevant solar spectrum, suggesting that direct photolysis could contribute to its transformation in sunlit surface waters. However, specific studies detailing the rates and products of its photolytic transformation were not available in the provided search results.

Biotic Degradation Mechanisms of Butylphenyl Methylpropional (e.g., Microbial Biodegradation)

Biotic degradation, particularly by microorganisms, is a primary mechanism for the removal of many organic pollutants from the environment. While specific studies on the microbial biodegradation of Butylphenyl methylpropional in environmental systems like soil or wastewater treatment plants are not detailed in the provided search results, its metabolism has been studied in biological systems. In vivo and in vitro studies have identified metabolites such as lysmerylic acid and p-tert-butylbenzoic acid. mdpi.comresearchgate.net The formation of these metabolites suggests that Butylphenyl methylpropional is susceptible to biological transformation.

In wastewater treatment plants, microbial consortia are known to degrade a wide range of organic compounds. researchgate.netmdpi.com It is plausible that similar microbial processes contribute to the degradation of Butylphenyl methylpropional in these engineered systems and in natural aquatic environments. The degradation pathways likely involve initial oxidation of the aldehyde group, followed by further breakdown of the molecule.

Environmental Transport and Transformation Modeling for Butylphenyl Methylpropional

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models integrate a chemical's physical and chemical properties with environmental parameters to estimate its movement and transformation across different compartments like air, water, soil, and sediment. acs.orgnih.gov

Advanced Analytical Methodologies for Butylphenyl Methylpropional and Its Metabolites

Chromatographic Techniques for Butylphenyl Methylpropional Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the separation, identification, and quantification of Butylphenyl methylpropional and its related compounds. nih.govresearchgate.net These techniques offer high selectivity and sensitivity, which are essential for analyzing complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Butylphenyl Methylpropional Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a primary and widely adopted technique for the analysis of volatile and semi-volatile compounds like Butylphenyl methylpropional in cosmetic and environmental samples. gcms.czmdpi.comtechnologynetworks.com This method combines the superior separation capability of gas chromatography with the powerful identification and quantification abilities of mass spectrometry. mdpi.com

In a typical GC-MS analysis, the sample is first introduced into the GC system, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the chromatographic column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. mdpi.com

The International Fragrance Association (IFRA) has developed a method utilizing GC-MS for the identification and quantification of 57 fragrance allergens, including Butylphenyl methylpropional, in fragrance materials. sigmaaldrich.com This method is designed to detect these substances at concentrations above 0.002% (20 mg/kg). sigmaaldrich.com The use of GC coupled with tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, allowing for the reliable quantification of volatile constituents in complex matrices like essential oils. srce.hr

Validation studies of GC-MS methods for fragrance allergens have demonstrated good linearity over wide concentration ranges and high accuracy and precision. For instance, one study reported intra-day and inter-day recoveries between 84.4% and 119%, with coefficients of variation below 13.5%. researchgate.netnih.govnih.gov The limits of quantification (LOQs) for many fragrance allergens are typically in the low parts-per-million (µg/g) range. researchgate.netnih.govnih.gov

Table 1: GC-MS Method Parameters for Fragrance Allergen Analysis

ParameterTypical Value/ConditionSource
Column Type Ionic liquid or traditional wax/PEG phases sigmaaldrich.com
Detection Mode Full scan MS or Selected Ion Monitoring (SIM) srce.hrresearchgate.net
Quantification Range 0.1–10 µg/mL nih.govnih.gov
Run Time ~14-37 minutes gcms.czsrce.hr
Linearity (R²) ≥ 0.998 srce.hr
Accuracy 80.23–119% srce.hrnih.gov
Precision (Intra-day) ≤ 12.03% srce.hr
Precision (Inter-day) ≤ 11.34% srce.hr

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) for Butylphenyl Methylpropional Metabolite Profiling

While GC-MS is ideal for the parent compound, liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), is indispensable for the analysis of Butylphenyl methylpropional metabolites. nih.govresearchgate.net Metabolites are often more polar and less volatile than the parent compound, making them more amenable to LC separation. youtube.com

LC-MS-based metabolomics allows for the comprehensive analysis of metabolites in biological samples. nih.govyoutube.com The process involves separating the metabolites using liquid chromatography and then detecting and identifying them with a mass spectrometer. youtube.com LC-MS/MS provides enhanced selectivity and sensitivity for targeted quantitative analysis of known metabolites. nih.gov

HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, offer high mass accuracy and resolution, enabling the confident identification of unknown metabolites and the elucidation of their structures. nih.govprimescholars.com This is crucial for understanding the metabolic pathways of Butylphenyl methylpropional in biological systems. For instance, a study on the dermal absorption of Butylphenyl methylpropional utilized UPLC-MS/MS (ultra-high-pressure liquid chromatography combined with tandem mass spectrometry) to determine its metabolites, including lysmerol, lysmerylic acid, and hydroxylated lysmerylic acid, in urine samples. europa.eu

The workflow for metabolite profiling by LC-MS typically involves:

Sample Preparation: Extraction of metabolites from the biological matrix (e.g., urine, plasma). youtube.com

Chromatographic Separation: Separation of metabolites using a suitable LC column (e.g., reversed-phase or HILIC). illinois.edu

Mass Spectrometric Analysis: Detection and fragmentation of metabolites using MS/MS or HRMS. youtube.comnih.gov

Data Analysis: Identification and quantification of metabolites using spectral libraries and specialized software. nih.govillinois.edu

Table 2: Key Metabolites of Butylphenyl Methylpropional Identified by LC-MS/MS

MetaboliteAnalytical MethodSource
LysmerolUPLC-MS/MS europa.eu
Lysmerylic acidUPLC-MS/MS europa.eu
Hydroxylated lysmerylic acidUPLC-MS/MS europa.eu
4-tert-butylbenzoic acid (TBBA)UPLC-MS/MS europa.eu

Enantioselective Chromatographic Separation Methods for Butylphenyl Methylpropional Isomers

Butylphenyl methylpropional is a chiral compound, meaning it exists as two enantiomers (mirror-image isomers) that can have different biological activities. gcms.czsigmaaldrich.com Therefore, the ability to separate and quantify these individual enantiomers is critical. Enantioselective chromatography is the primary technique used for this purpose. gcms.cz

This separation is typically achieved using chiral stationary phases (CSPs) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). gcms.czsigmaaldrich.com These CSPs are designed to interact differently with each enantiomer, leading to their separation. sigmaaldrich.com

For volatile compounds like Butylphenyl methylpropional, chiral GC columns containing derivatized cyclodextrins are commonly employed. gcms.cz For less volatile derivatives or for analysis in the liquid phase, chiral HPLC columns are used. sigmaaldrich.comsigmaaldrich.com Methodologies for the enantioselective analysis of chiral compounds are crucial in various fields, including pharmaceuticals and environmental analysis, to understand the specific effects of each isomer. nih.govsci-hub.se The development of enantioselective LC-MS/MS methods is particularly important for studying the stereospecific metabolism of chiral compounds. mdpi.com

Spectroscopic and Spectrometric Characterization of Butylphenyl Methylpropional

Beyond chromatographic techniques, spectroscopic and spectrometric methods play a vital role in the structural elucidation and quantitative analysis of Butylphenyl methylpropional.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy in Butylphenyl Methylpropional Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for the accurate quantification of organic substances, including fragrance allergens like Butylphenyl methylpropional. intertek.commestrelab.comjeol.com Unlike chromatographic methods, qNMR does not always require a specific reference standard for the analyte of interest; instead, a certified internal standard can be used for direct comparison of signal intensities. sigmaaldrich.commestrelab.com

The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. sigmaaldrich.commestrelab.com This allows for the determination of the purity or concentration of a substance with high precision and traceability to the International System of Units (SI). sigmaaldrich.com

In the context of fragrance allergen analysis, qNMR is used to characterize and determine the content of individual substances in certified reference material mixtures. sigmaaldrich.com These well-characterized mixtures are then used as calibrants for GC-MS methods. sigmaaldrich.com The development and validation of qNMR methods are often more straightforward than for chromatographic techniques due to the fundamental physical principles involved. intertek.com

Table 3: Advantages of qNMR in Butylphenyl Methylpropional Analysis

AdvantageDescriptionSource
Primary Method Allows for direct quantification without the need for an identical analyte standard. sigmaaldrich.commestrelab.com
High Precision Can achieve uncertainty levels of less than 1%. nanalysis.com
Structural Information Provides rich qualitative information about the molecule's structure. mestrelab.com
Traceability Results are directly traceable to SI units. sigmaaldrich.com
Robustness The method is robust and integrates efficiently with routine analysis. intertek.com

Development and Validation of Sensitive Analytical Methods for Trace Analysis of Butylphenyl Methylpropional

The need to detect and quantify Butylphenyl methylpropional at very low concentrations in complex matrices, such as cosmetics and environmental samples, drives the development and validation of highly sensitive analytical methods. nanalysis.comnih.gov This is particularly important for regulatory compliance and consumer safety. phfscience.nzshimadzu.com

Method development and validation are systematic processes that ensure an analytical method is accurate, precise, reproducible, and suitable for its intended purpose. researchgate.netnih.gov For trace analysis, this involves optimizing various parameters to achieve the lowest possible limits of detection (LOD) and quantification (LOQ). nih.gov

Key aspects of developing and validating sensitive methods for Butylphenyl methylpropional include:

Sample Preparation: Employing efficient extraction and clean-up techniques, such as liquid-liquid extraction or solid-phase extraction, to remove interfering matrix components. nih.govnih.gov

Instrumentation: Utilizing high-sensitivity detectors, such as tandem mass spectrometers (MS/MS) or high-resolution mass spectrometers (HRMS). gcms.czsrce.hrresearchgate.net

Method Validation: Rigorously assessing parameters like linearity, accuracy, precision (repeatability and reproducibility), selectivity, LOD, and LOQ according to international guidelines. mdpi.comsrce.hrnih.gov

Recent advancements in analytical instrumentation, such as the use of GC-Orbitrap MS, have demonstrated excellent performance for the analysis of a large number of fragrance allergens, including Butylphenyl methylpropional, with high sensitivity and a wide dynamic range. gcms.cz These methods are capable of quantifying allergens in the low ppm range, which is crucial for enforcing regulations that set concentration limits for these substances in consumer products. gcms.czshimadzu.com

Impurity Profiling and Characterization in Butylphenyl Methylpropional Formulations

The comprehensive characterization of impurities within Butylphenyl methylpropional (BMHCA) formulations is a critical aspect of quality control in the chemical and cosmetic industries. Impurity profiling involves the identification, quantification, and structural elucidation of unwanted chemical substances that may be present from the manufacturing process, degradation, or interaction with packaging materials. humanjournals.comresearchgate.net The presence of such impurities, even in trace amounts, can significantly impact the quality and regulatory compliance of the final product. humanjournals.com

The purity of commercial Butylphenyl methylpropional can be high, often reaching ≥99.5% (w/w). knowde.com However, due to its chemical structure and susceptibility to certain reactions, a number of process-related and degradation impurities can arise. knowde.comeuropa.eu Rigorous analysis and control of these impurities are standard practice during the manufacturing process. europa.eu

One of the most significant impurities of concern is the meta-isomer, 3-(m-tert-butylphenyl)-2-methylpropionaldehyde. europa.eu This positional isomer is a known process-related impurity that is closely monitored. europa.eu Due to its toxicological profile, manufacturers have implemented stringent controls to limit its concentration in the final product to less than 0.1%. europa.eu

Another common impurity is lysmerylic acid (also known as lilic acid), which is formed through the air oxidation of Butylphenyl methylpropional. knowde.comeuropa.eu This degradation is particularly noted to occur in aqueous solutions at neutral pH. knowde.com To mitigate this auto-oxidation, a stabilizer such as alpha-tocopherol (B171835) is typically added to the formulation immediately after production. knowde.comeuropa.eu

The identification and quantification of these and other unknown impurities are accomplished through a suite of advanced analytical methodologies. Gas chromatography (GC) coupled with various detectors is a primary tool for this purpose. ttslaboratuvar.com For peak purity evaluation, Gas Chromatography with Flame Ionization Detection (GC-FID) is employed, often using multiple columns with different polarities (e.g., DB-1 and DB-1701) to ensure comprehensive separation. europa.eu For definitive structural characterization of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing valuable information on the molecular weight and fragmentation patterns of the analytes. europa.euttslaboratuvar.comcreative-biolabs.com

The table below summarizes the key identified impurities in Butylphenyl methylpropional formulations.

Table 1: Identified Impurities in Butylphenyl Methylpropional Formulations

Impurity Name Type / Origin Chemical Formula
3-(m-tert-butylphenyl)-2-methylpropionaldehyde Process-related isomer C₁₄H₂₀O
Lysmerylic acid Degradation product (Oxidation) Not specified in results

The analytical techniques employed for the robust profiling of these impurities are detailed in the following table.

Table 2: Advanced Analytical Methodologies for Impurity Detection

Analytical Technique Purpose in Impurity Profiling Key Details
Gas Chromatography-Flame Ionization Detection (GC-FID) Quantitative analysis and peak purity evaluation. europa.eu Utilizes multiple columns (e.g., DB-1, DB-1701) for comprehensive separation and purity calculation based on peak area percentage. europa.eu
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and structural characterization of known and unknown impurities. europa.euttslaboratuvar.com Provides mass spectral data for qualitative identification of individual components. creative-biolabs.com The GC-EI/MS method is specifically mentioned for chemical characterization. europa.eu
High-Performance Liquid Chromatography (HPLC) Separation, identification, and quantification of components in a mixture. ijprajournal.com A powerful tool for the analysis of non-volatile or thermally labile compounds.

Mechanistic Investigations and Structure Activity Relationships of Butylphenyl Methylpropional

Molecular Mechanisms of Cellular Interactions of Butylphenyl Methylpropional and its Metabolites

The biological activity of Butylphenyl methylpropional and its metabolites has been scrutinized through various in vitro models to understand its interactions at a cellular and molecular level. These investigations have centered on its potential to activate key cellular signaling pathways and interact with nuclear receptors.

In Vitro Studies on Cellular Signaling Pathway Activation (e.g., NF-κB, NRF2-ARE)

The nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathways are critical signaling systems that regulate cellular responses to inflammation and oxidative stress. nih.govnih.gov Dysregulation of these pathways is linked to various disease states. nih.gov

Studies have been conducted to determine if Butylphenyl methylpropional or its metabolites can modulate these pathways. In one key study, neither the parent compound, Butylphenyl methylpropional, nor its metabolites formed from incubation with rat liver S9 fraction, were found to activate the NF-κB or NRF2 signaling pathways. nih.gov The investigation used human embryonic kidney cells (HEK 293) containing reporter genes that express luciferase upon activation of the respective pathways. nih.gov Even at concentrations up to 50 µM, no significant activation was observed for either pathway. nih.gov

Table 1: In Vitro Assessment of NF-κB and NRF2-ARE Pathway Activation

Test CompoundCell LineAssay PrincipleConcentrationResultSource
Butylphenyl methylpropional and its in vitro metabolitesHEK 293Reporter gene assay (pGL4.32 for NF-κB, pGL4.37 for NRF2)Up to 50 µMNo activation of NF-κB or NRF2 pathways nih.gov

Receptor Binding and Endocrine Activity Investigations of Butylphenyl Methylpropional (e.g., Estrogenic/Androgenic Activity in Cell Lines)

The potential for Butylphenyl methylpropional to act as an endocrine disruptor has been evaluated through receptor binding and reporter gene assays. Research has shown that the compound can exhibit weak estrogenic activity in vitro. In studies using the estrogen-responsive human breast cancer cell line MCF-7, Butylphenyl methylpropional demonstrated the ability to bind to both recombinant human estrogen receptors ERα and ERβ. researchgate.net It was also able to displace [³H]estradiol from the cytosolic estrogen receptors of MCF-7 cells. researchgate.net However, this binding and subsequent estrogenic response, measured via an ERE-CAT reporter gene, required concentrations approximately 3,000,000-fold higher than that of 17β-estradiol. researchgate.net

Conversely, investigations into its interaction with other nuclear receptors have shown a lack of activity. Butylphenyl methylpropional and its primary metabolite, p-tert-butylbenzoic acid (TBBA), were tested for agonist and antagonist activities against human retinoic acid receptors (RARα, RARβ, and RARγ). europa.eu In these assays, neither compound showed any significant agonist or antagonist activity toward RARα and RARβ receptors. europa.eu A very low-level, non-dose-dependent agonist activity was noted for the parent compound with the RARγ receptor, but it was not considered biologically relevant. europa.eu

Table 2: In Vitro Endocrine and Receptor Activity of Butylphenyl Methylpropional

ReceptorCell Line / SystemAssay TypeActivityPotency vs. Native LigandSource
Estrogen Receptor α (ERα)RecombinantCompetitive BindingAgonist~3,000,000-fold lower than 17β-estradiol researchgate.net
Estrogen Receptor β (ERβ)RecombinantCompetitive BindingAgonist~3,000,000-fold lower than 17β-estradiol researchgate.net
Estrogen ReceptorMCF-7ERE-CAT Reporter GeneAgonistLower response, requires significantly higher concentration researchgate.net
Retinoic Acid Receptor (RARα, RARβ, RARγ)Reporter CellsAgonist/Antagonist AssayNo significant activityN/A europa.eu

Structure-Activity Relationship (SAR) Studies of Butylphenyl Methylpropional Analogues

The biological properties of Butylphenyl methylpropional are influenced by its specific chemical structure, including the position of substituents on the benzene (B151609) ring and its stereochemistry.

Influence of Positional Isomerism on Biological Activity of Butylphenyl Methylpropional Derivatives

Butylphenyl methylpropional is chemically known as 3-(4-tert-butylphenyl)-2-methylpropanal, indicating the tert-butyl group is in the para position on the phenyl ring. europa.eu An impurity of potential concern in the commercial product is the meta isomer, 3-(m-tert-butylphenyl)-2-methylpropionaldehyde. europa.eu This positional isomer, where the tert-butyl group is at position 3 of the ring, has been noted for its distinct toxicological profile. europa.eu The rigorous concentration restrictions placed on the meta isomer in commercial preparations highlight that the position of the alkyl group on the phenyl ring is a critical determinant of the compound's biological activity. europa.eu

Enantiomeric Contributions to the Biological Activity of Butylphenyl Methylpropional

Butylphenyl methylpropional possesses a chiral center at the second carbon of the propanal chain, meaning it exists as a pair of enantiomers: (R)- and (S)-Butylphenyl methylpropional. The commercial product, often known by the trade name Lilial, is sold as a racemic mixture, containing equal amounts of both enantiomers. europa.euknowde.com

A significant difference in the biological activity of the two enantiomers relates to their organoleptic properties (i.e., odor). The characteristic strong, floral scent reminiscent of lily-of-the-valley is attributed almost exclusively to the (R)-enantiomer. knowde.com In contrast, the (S)-enantiomer is reported to possess no strong aroma. knowde.com This demonstrates a clear structure-activity relationship where the stereochemistry of the molecule is crucial for its interaction with olfactory receptors. The synthesis and isolation of the pure enantiomers are challenging because the chiral center is adjacent to the carbonyl group, making the compound susceptible to racemization through keto-enol tautomerism. europa.eu

Genotoxicity and Mutagenicity Assessments of Butylphenyl Methylpropional (In Vitro Studies)

No mutagenic potential was found in bacterial reverse mutation assays (Ames test) conducted with various strains of Salmonella typhimurium and Escherichia coli, both with and without an external metabolic activation system (S9 mix). europa.eueuropa.eu Furthermore, Butylphenyl methylpropional did not induce gene mutations in mammalian cell assays, such as the Hprt locus test in Chinese Hamster Ovary (CHO) cells. nih.goveuropa.eu Studies designed to detect chromosomal damage (clastogenicity) or single-strand DNA breaks have also returned negative results. nih.gov While some early assays produced equivocal findings, these were often not reproducible or had procedural insufficiencies, and robust, well-conducted studies consistently show a lack of genotoxic activity. phfscience.nzresearchgate.net

Table 3: Summary of In Vitro Genotoxicity and Mutagenicity Studies

Assay TypeTest SystemMetabolic Activation (S9)Endpoint MeasuredResultSource
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium & E. coli strainsWith and WithoutGene mutationNegative europa.eueuropa.eu
HPRT Gene Mutation AssayChinese Hamster Ovary (CHO) cellsWith and WithoutGene mutationNegative nih.gov
γH2AX Biomarker AssayCHO-K1 and HeLa cellsNot specifiedDNA double-strand breaksNegative nih.gov
In Vitro Micronucleus TestMammalian cellsNot specifiedChromosomal damageNegative researchgate.net
Comet AssayMammalian cellsNot specifiedDNA strand breaksNegative researchgate.net

Bacterial Reverse Mutation Assays (e.g., Ames Test) for Butylphenyl Methylpropional

The potential of Butylphenyl methylpropional to induce gene mutations has been evaluated in several bacterial reverse mutation assays, commonly known as the Ames test. This test uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. A positive result, or reversion, indicates that the test chemical has caused a mutation that restores the gene's function, allowing the bacteria to grow on a medium lacking the amino acid. nih.gov

Multiple studies have been conducted to assess Butylphenyl methylpropional, both with and without the presence of an external metabolic activation system (S9 mix), which simulates mammalian metabolism. In a study compliant with OECD Guideline 471, Butylphenyl methylpropional was tested with S. typhimurium strains TA97, TA98, TA100, TA102, TA1535, TA1537, and TA1538. nih.gov Another study following the same guideline used strains TA97, TA98, TA100, TA102, TA1535, and TA1537. regulations.gov

Generally, these assays have returned negative results, indicating that Butylphenyl methylpropional does not induce point mutations in these bacterial strains under the tested conditions. regulations.gov One study noted that while the majority of results did not suggest mutagenic potential, a non-reproducible increase in revertant colonies was observed for the S. typhimurium strain TA1535 in one instance. researchgate.net Sporadic, but not biologically relevant, increases in revertant colonies have also been reported in other findings. nih.gov Cytotoxicity was observed at higher concentrations in some tests. regulations.gov

Study/ReferenceTest System/StrainsMetabolic ActivationKey FindingsConclusion
Roche, 1984 (as cited in SCCS/1540/14) nih.govS. typhimurium TA97, TA98, TA100, TA102, TA1535, TA1537, TA1538With and without S9 mixTested concentrations ranging from 0.0078125 µg/plate.Generally considered negative.
Di Sotto et al., 2014 (as cited in SCCS/1591/17) nih.govS. typhimuriumWith and without S9 mixAmes pre-incubation test. Showed sporadic but not relevant increases in revertant colonies.Negative
NICNAS, 2016 regulations.govS. typhimurium TA97, TA98, TA100, TA102, TA1535, TA1537, TA1538With and without S9 mixDoses up to 0.5 µL/plate. Cytotoxicity noted at ≥0.125 µL/plate.Negative
Vankova, 2023 researchgate.netS. typhimuriumWith and without S9 mixConcentrations up to 5000 µg/plate. A non-reproducible increase in revertants was seen once for strain TA1535.Overall non-mutagenic in bacteria.

Mammalian Cell Genotoxicity Assays (e.g., Micronucleus, Sister Chromatid Exchange)

The genotoxic potential of Butylphenyl methylpropional has been investigated in a variety of in vitro and in vivo assays using mammalian cells to detect chromosomal damage (clastogenicity) or changes in chromosome number (aneuploidy).

Micronucleus Assays The in vitro micronucleus test is a primary method for assessing chromosomal damage. Studies on Butylphenyl methylpropional have shown mixed or negative results. An in vivo micronucleus assay in mice found no evidence of genotoxic potential following intraperitoneal application. springernature.com However, another in vivo study in mice suggested positive results, but only at high dose levels. regulations.gov The Scientific Committee on Consumer Safety (SCCS) noted that Butylphenyl methylpropional did not induce genotoxicity at the chromosomal level in vitro. researchgate.net

Sister Chromatid Exchange No specific research findings were available for the testing of Butylphenyl methylpropional in a Sister Chromatid Exchange (SCE) assay. This assay is used to detect reciprocal interchanges of DNA between sister chromatids of a duplicating chromosome, which can be indicative of DNA damage. researchgate.net

Other Mammalian Cell Assays Several other assays have been employed to evaluate the genotoxicity of Butylphenyl methylpropional. An in vitro mammalian cell gene mutation assay using L5178Y mouse lymphoma cells at the TK+/- locus was conducted to investigate the potential for gene mutations. nih.gov This assay, along with a CHO/HPRT mutation assay, yielded negative results. researchgate.net

Furthermore, an alkaline Comet assay performed on Human colonic epithelial cells (HCEC) showed no induction of DNA damage at non-toxic concentrations. nih.gov A γH2AX biomarker-based genotoxicity assay, which detects DNA double-strand breaks, was also conducted on HeLa and CHO-K1 cells to further investigate the compound's genotoxic potential. researchgate.net

Assay TypeTest SystemKey FindingsConclusionReference
In Vivo Micronucleus AssayMiceNo evidence of genotoxic potential.Negative springernature.com
In Vitro Micronucleus AssayMammalian CellsConsidered negative.Negative
Mouse Lymphoma Assay (TK+/-)L5178Y mouse lymphoma cellsNo induction of gene mutations.Negative researchgate.netnih.gov
Alkaline Comet AssayHuman colonic epithelial cells (HCEC)No DNA damage observed at non-toxic concentrations.Negative nih.gov
CHO/HPRT Mutation AssayChinese Hamster Ovary (CHO) cellsDid not show mutagenic potential.Negative researchgate.net

Oxidative Stress Induction by Butylphenyl Methylpropional at a Cellular Level

Research indicates that Butylphenyl methylpropional can induce oxidative stress at the cellular level through multiple mechanisms. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Studies have shown that Butylphenyl methylpropional can have a toxic effect on mitochondria, the primary site of cellular respiration and energy production. researchgate.net It has been demonstrated to target and inhibit complexes I and II of the mitochondrial electron transport chain. researchgate.net This inhibition can disrupt normal electron flow, leading to an increase in the generation of ROS and a subsequent decrease in the levels of intracellular ATP, the cell's main energy currency. researchgate.net

The cellular response to chemical-induced stress often involves the activation of specific signaling pathways. The NRF2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways are crucial in regulating the cellular response to oxidative stress and inflammation. researchgate.net The NRF2 pathway, in particular, controls the synthesis of phase II antioxidant and detoxification enzymes. researchgate.net One study reported a significant increase in the level of the NRF2 protein in THP-1 cells treated with Butylphenyl methylpropional, suggesting an activation of this protective pathway in response to the oxidative stress induced by the compound. researchgate.net This interplay between the NRF2 and NF-κB pathways is a key element in managing cellular oxidative stress. researchgate.net

Regulatory Science and Scientific Assessment Frameworks for Butylphenyl Methylpropional

Scientific Basis for Classification and Regulation of Butylphenyl Methylpropional

The primary scientific driver for the stringent regulation of Butylphenyl methylpropional has been its classification as a reproductive toxicant. In the European Union, this was formalized through the harmonized classification and labelling (CLP) process under Regulation (EC) No 1272/2008. The European Chemicals Agency's (ECHA) Risk Assessment Committee (RAC) played a pivotal role in this process. After evaluating a proposal to classify the substance as Toxic for Reproduction Category 2, the RAC concluded that a more severe classification of Category 1B was warranted. canada.cadick-blick.com This classification indicates that the substance is presumed to be a human reproductive toxicant based on findings from animal studies. canada.cadick-blick.com

This classification as a CMR (Carcinogenic, Mutagenic, or Toxic to Reproduction) substance under the CLP Regulation automatically triggers stringent measures under the EU Cosmetics Regulation (EC) No 1223/2009, which prohibits the use of CMR substances in cosmetic products unless specific conditions for an exemption are met. canada.caewg.orgsacandlesupply.co.za For Butylphenyl methylpropional, these conditions were not met, leading to its inclusion in Annex II of the Cosmetics Regulation, the list of prohibited substances. ewg.orgsacandlesupply.co.za

The timeline below illustrates the key regulatory milestones in the European Union leading to the prohibition of Butylphenyl methylpropional in cosmetic products.

DateRegulatory Action/OpinionBodySignificance
2015 First opinion on the safety of Butylphenyl methylpropional (BMHCA) published. canada.caSCCSConcluded that the substance was not safe for use in cosmetic products at the then-current concentration limits and noted the risk of skin sensitization. canada.ca
2019 Final opinion on the safety of Butylphenyl methylpropional (p-BMHCA) published. ca.govSCCSConfirmed that even at lower proposed concentrations, the aggregate exposure from different product types meant it could not be considered safe. ca.gov
2019 RAC opinion on the harmonised classification and labelling of Butylphenyl methylpropional. dick-blick.comECHA RACConcluded on a classification of Repr. 1B (toxic for reproduction). dick-blick.com
May 2020 Commission Delegated Regulation (EU) 2020/1182 published. canada.caEuropean CommissionAmended the CLP Regulation to formally classify Butylphenyl methylpropional as Repr. 1B. canada.ca
March 1, 2022 Ban on Butylphenyl methylpropional in cosmetic products came into effect. ewg.orgsacandlesupply.co.zaEuropean UnionProducts containing the substance were no longer allowed to be placed on the EU market. ewg.orgsacandlesupply.co.za

Methodological Approaches in Chemical Risk Assessment for Butylphenyl Methylpropional (excluding human health safety conclusions)

The risk assessment of Butylphenyl methylpropional has involved several methodological approaches to evaluate its potential impact on both human health and the environment. These frameworks provide a structured way to analyze available data and characterize risk.

Ecological Risk Classification of Organic Substances (ERC) Approach

In Canada, the ecological risks of Butylphenyl methylpropional (also referred to as lilial) were evaluated using the Ecological Risk Classification of Organic Substances (ERC) Approach. canada.ca This risk-based approach uses multiple metrics for both hazard and exposure, employing a weight of evidence consideration to determine a risk classification. canada.ca

Data Integration and Weight of Evidence Approaches in Butylphenyl Methylpropional Assessment

A key aspect of the SCCS's assessment was the concept of aggregate exposure. ca.govcanada.ca This methodology considers the total exposure to a substance from various cosmetic product types used together. ca.gov In its 2019 opinion, the SCCS concluded that while Butylphenyl methylpropional might be considered safe on an individual product basis at certain concentrations, the aggregate exposure from the combined use of different products rendered it unsafe. ca.gov

The weight of evidence approach is also fundamental in assessing specific endpoints like skin sensitization. For fragrance ingredients, this involves integrating all available human, animal, in vitro, in chemico, and in silico data to categorize the sensitization potency of a material. This comprehensive analysis allows for a more robust characterization of risk than relying on a single data source.

Role of Scientific Committees and Expert Panels in Butylphenyl Methylpropional Evaluation (e.g., SCCS, ECHA RAC)

Independent scientific committees and expert panels are central to the regulatory system for chemicals in the European Union, providing the scientific advice that underpins policy and regulatory decisions. canada.ca

The Risk Assessment Committee (RAC) of the European Chemicals Agency (ECHA) is responsible for preparing the scientific opinions of the agency on the risks of substances to human health and the environment. canada.cadick-blick.com A key role of the RAC is to provide opinions on proposals for harmonised classification and labelling. canada.ca In the case of Butylphenyl methylpropional, the RAC's opinion to classify the substance as a reproductive toxicant, Repr. 1B, was a decisive step that legally categorized the hazard of the substance and set the stage for the subsequent ban under the Cosmetics Regulation. canada.cadick-blick.com

Other bodies, such as the Research Institute for Fragrance Materials (REXPAN) Expert Panel , also evaluate the safety of fragrance ingredients, and their findings can inform the work of regulatory committees and industry standards set by organizations like the International Fragrance Association (IFRA). canada.ca

Challenges in Scientific Assessment Due to Data Gaps and Limitations

The scientific assessment of Butylphenyl methylpropional was not without its challenges, primarily arising from data gaps and limitations in the available information.

Another limitation identified by the SCCS was the lack of specific exposure data for non-cosmetic uses of Butylphenyl methylpropional, such as in household cleaners and detergents. canada.cacanada.ca This data gap meant that the aggregate exposure scenarios, which were already a cause for concern, might have underestimated the true total exposure for consumers. canada.cacanada.ca

Furthermore, information within the ECHA data dossiers indicated that Butylphenyl methylpropional undergoes significant oxidation in the presence of air and water, forming lilic acid. canada.cacanada.ca This instability suggests that the substance is unlikely to remain in its pure form in toxicological studies, which could complicate the interpretation of study results. canada.cacanada.ca The environmental risk assessment also needs to consider its primary oxidation product. canada.cacanada.ca These factors highlight the complexities and uncertainties that scientific committees must navigate when assessing the safety of a chemical substance.

Future Directions and Research Frontiers for Butylphenyl Methylpropional

Development of Advanced Computational Models for Predicting Biotransformation and SAR of Butylphenyl Methylpropional

The future of assessing the environmental and biological impact of Butylphenyl Methylpropional lies heavily in the development of sophisticated computational models. These in silico tools are pivotal for predicting how the compound is transformed in biological systems (biotransformation) and for understanding its Structure-Activity Relationship (SAR).

Predicting the metabolic fate of Butylphenyl Methylpropional is a key area of research. In aqueous solutions, it can oxidize, and it is believed to have a relatively short lifespan in the environment. europa.eu Its primary oxidation product is lilic acid, which is a major consideration in environmental risk assessments. europa.eu Computational models can simulate these metabolic pathways, providing insights into the formation of metabolites and their potential toxicological profiles.

Furthermore, SAR models are crucial for identifying the structural features of Butylphenyl Methylpropional that contribute to its biological activity. By correlating the molecular structure with its effects, scientists can predict the potential for adverse outcomes. This is particularly relevant given the concerns about its potential for skin sensitization. europa.eueuropa.eu Advanced computational approaches, such as those used in quantitative risk assessments (QRA) for dermal sensitization, help in determining safe use levels of fragrance ingredients. researchgate.net

Exploration of Novel Bioremediation Strategies for Environmental Butylphenyl Methylpropional Contamination

As a synthetic compound used in a wide array of consumer products, Butylphenyl Methylpropional can find its way into the environment. europa.eu Consequently, developing effective and environmentally friendly methods for its removal is a critical research frontier. Bioremediation, which utilizes biological organisms to clean up pollutants, offers a promising and sustainable solution. nih.gov

Current bioremediation strategies for emerging contaminants, a category that includes personal care products, involve a variety of techniques. univalle.edu.co These can be broadly categorized as in-situ (treating the contamination in place) and ex-situ (excavating and treating the contamination elsewhere). researchgate.net

Bioremediation StrategyDescription
In-Situ Bioremediation Involves stimulating native microorganisms or introducing specialized microbes directly into the contaminated site to degrade pollutants. researchgate.net Techniques like bioventing (supplying oxygen to stimulate aerobic bacteria) and bioslurping (a combination of bioventing and vacuum-enhanced product recovery) fall under this category. nih.gov
Ex-Situ Bioremediation Contaminated soil or water is removed and treated in a controlled environment. ijnrd.org Methods include biopiles (piling contaminated soil to enhance microbial activity through aeration and nutrient addition) and windrows (regularly turning contaminated soil to improve aeration). nih.gov
Phytoremediation This approach uses plants to remove, degrade, or contain environmental contaminants. univalle.edu.co The use of constructed wetlands, where various physical, chemical, and biological processes work in concert, has shown effectiveness in removing emerging contaminants. univalle.edu.co
Mycoremediation This technique employs fungi to break down contaminants. Wood-degrading fungi, for instance, have demonstrated the ability to degrade complex aromatic compounds. bionautit.fi
Nano-bioremediation An emerging field that combines nanotechnology with biotechnology. Nano-encapsulated enzymes, for example, can break down complex organic compounds, aiding in their subsequent microbial degradation. ijnrd.org

The exploration of microbial consortia and genetically engineered microorganisms with enhanced degradation capabilities for fragrance compounds is an active area of research. researchgate.net Identifying and optimizing the conditions for these biological processes will be key to developing effective bioremediation strategies for Butylphenyl Methylpropional.

Design and Synthesis of Environmentally Benign Alternatives to Butylphenyl Methylpropional

The increasing demand for sustainable and "green" products is a significant driver for innovation in the fragrance industry. 24chemicalresearch.compersonalcaremagazine.com This has led to a focused effort on designing and synthesizing alternatives to Butylphenyl Methylpropional that are both effective and environmentally friendly.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are central to this endeavor. personalcaremagazine.com Research is directed towards utilizing renewable raw materials and developing cleaner, more efficient synthetic processes. ingentaconnect.com

Promising Avenues for Green Fragrance Synthesis:

Biocatalysis: The use of enzymes to catalyze reactions offers a more sustainable alternative to traditional chemical synthesis. personalcaremagazine.com

Fermentation: Microbial fermentation can be used to produce a wide range of fragrance molecules from natural and renewable sources. personalcaremagazine.com

Solvent-Free Methodologies: The development of processes that minimize or eliminate the use of organic solvents is a key goal of green chemistry. nih.gov

Synthetic Biology: Engineering microorganisms to produce specific fragrance compounds is a rapidly advancing field with significant potential. kaust.edu.sa

Several companies have already developed substitutes for Butylphenyl Methylpropional. For example, 'Mugal' is a floral-aquatic ingredient designed to replicate the olfactory properties of Lilial. bordas-sa.com Other research focuses on synthesizing novel green odorants from natural sources like eucalyptus or sweet orange essential oils. fragrantica.com

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation of Butylphenyl Methylpropional Interactions

To gain a deeper understanding of how Butylphenyl Methylpropional interacts with biological systems at a molecular level, researchers are increasingly turning to "omics" technologies. These powerful tools allow for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics). nih.gov

The integration of these multi-analytical approaches provides a comprehensive view of the biological responses to chemical exposure. nih.gov For instance, omics technologies can be used to:

Identify the specific genes and proteins that are affected by Butylphenyl Methylpropional exposure.

Elucidate the metabolic pathways involved in its biotransformation.

Uncover the molecular mechanisms underlying its potential for toxicity.

This detailed mechanistic understanding is crucial for accurate risk assessment and for the development of safer alternatives. By identifying the key biological pathways that are perturbed by Butylphenyl Methylpropional, researchers can design new molecules that avoid these interactions.

Methodological Advancements in Non-Animal Testing for Chemical Assessment of Butylphenyl Methylpropional

In response to ethical concerns and regulatory changes, there is a strong global movement to reduce and replace animal testing in the safety assessment of chemicals. nih.govtechsciresearch.commdpi.com This has spurred significant advancements in the development and validation of non-animal testing methods.

For fragrance ingredients like Butylphenyl Methylpropional, the focus is on developing in vitro and in chemico assays that can accurately predict potential adverse effects such as skin sensitization and genotoxicity. nih.goviivs.org

Key Non-Animal Testing Approaches:

In Vitro Models: These involve the use of cell cultures to study the effects of chemicals. Advancements include the use of 3D cell cultures and organ-on-a-chip technologies, which more accurately mimic human tissues and organs. ontosight.ainih.gov For example, in vitro intestinal barrier models using Caco-2 cells have been used to assess the permeability of Butylphenyl Methylpropional. nih.gov

In Chemico Methods: These assays assess the reactivity of a chemical with specific molecules to predict its potential for adverse effects. The Direct Peptide Reactivity Assay (DPRA) is an example of an in chemico method used to assess skin sensitization potential. nih.gov

Computational Modeling: As discussed earlier, in silico models play a crucial role in predicting toxicity and informing risk assessment without the need for animal testing. ontosight.ai

The integration of data from these various non-animal methods, in what is known as an Integrated Approach to Testing and Assessment (IATA), is becoming the new standard for chemical safety evaluation. This approach allows for a more comprehensive and human-relevant assessment of risk.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of (+)-butylphenyl methylpropional in synthetic samples?

  • Methodological Answer : Use a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., 1^1H and 13^{13}C NMR), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Elemental analysis is recommended for quantifying purity. For known compounds, cross-reference spectral data with literature values; for novel derivatives, provide full characterization including melting points, optical rotation, and X-ray crystallography if applicable .

Q. What experimental approaches are recommended for assessing the skin sensitization potential of (+)-butylphenyl methylpropional?

  • Methodological Answer : Utilize in vitro assays like the human Cell Line Activation Test (h-CLAT) or KeratinoSens™ to evaluate dendritic cell activation and gene expression changes. For in vivo studies, adhere to OECD Guideline 429 (Local Lymph Node Assay) with dose-response analysis. Include positive controls (e.g., dinitrochlorobenzene) and validate findings against historical data from the European Chemicals Agency (ECHA) or Research Institute for Fragrance Materials (RIFM) .

Q. How should researchers design stability studies to evaluate oxidative degradation of (+)-butylphenyl methylpropional?

  • Methodological Answer : Conduct accelerated stability testing under varying temperatures (e.g., 40°C, 60°C) and humidity conditions (75% RH). Monitor degradation using gas chromatography–mass spectrometry (GC-MS) to identify volatile byproducts and liquid chromatography–tandem mass spectrometry (LC-MS/MS) for non-volatile metabolites. Quantify degradation kinetics using Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How can conflicting data on the reproductive toxicity of (+)-butylphenyl methylpropional be resolved in mechanistic studies?

  • Methodological Answer : Employ a tiered testing strategy:

  • Tier 1 : Conduct in vitro assays (e.g., embryonic stem cell tests) to assess developmental toxicity.
  • Tier 2 : Use zebrafish embryo models for teratogenicity screening.
  • Tier 3 : Validate findings in rodent models (OECD Guideline 414), focusing on dose-dependent effects on fertility and fetal development. Cross-reference results with the European Commission’s CLP classification (Repr. 1B) and SCCS risk assessments to contextualize endpoints .

Q. What strategies are effective for reconciling discrepancies in allergenicity thresholds reported across epidemiological studies?

  • Methodological Answer : Perform a systematic meta-analysis of patch-test data, stratifying by population demographics (e.g., age, geographic region) and product formulations. Use probabilistic exposure modeling to account for co-occurring allergens (e.g., other fragrance aldehydes). Validate thresholds via in silico tools like the Dermal Sensitization Threshold (DST) or QSAR models .

Q. How can researchers optimize synthetic pathways for (+)-butylphenyl methylpropional to minimize enantiomeric impurities?

  • Methodological Answer : Implement asymmetric catalysis using chiral ligands (e.g., BINAP-ruthenium complexes) to enhance enantioselectivity. Monitor reaction progress via chiral HPLC or capillary electrophoresis. For large-scale synthesis, use continuous-flow reactors to improve yield and reduce racemization .

Data Analysis & Regulatory Compliance

Q. What methodologies are recommended for aggregating existing toxicity data on (+)-butylphenyl methylpropional under the HPV Chemical Challenge Program?

  • Methodological Answer : Follow the U.S. EPA’s HPV data-collection framework:

  • Step 1 : Compile data from ECHA, SCCS, and peer-reviewed journals using keywords like “lilial” and “CAS 80-54-6.”
  • Step 2 : Apply the Klimisch scoring system to assess data reliability (e.g., “reliable without restriction” vs. “not reliable”).
  • Step 3 : Use read-across approaches for data-poor endpoints, leveraging structurally similar compounds (e.g., cinnamaldehyde) with robust datasets .

Q. How to ensure reproducibility in studies involving (+)-butylphenyl methylpropional synthesis and characterization?

  • Methodological Answer : Adhere to the Beilstein Journal’s experimental reporting standards:

  • Provide detailed reaction conditions (solvents, catalysts, temperatures).
  • Report yields as isolated masses with spectroscopic purity (e.g., ≥95% by HPLC).
  • Deposit raw data (NMR spectra, chromatograms) in supplementary information with hyperlinks .

Tables

Table 1 : Key Analytical Methods for (+)-Butylphenyl Methylpropional

Parameter Technique Validation Criteria
PurityHPLC (C18 column)Resolution ≥1.5 between peaks
Structural Identity1^1H NMR (400 MHz, CDCl₃)Match coupling constants to literature
Enantiomeric ExcessChiral GC (Cyclodextrin phase)ee ≥98%

Table 2 : Regulatory Thresholds for Allergenicity (EU)

Product Type Maximum Concentration Labeling Requirement
Leave-on cosmetics0.001%Mandatory listing in ingredients
Rinse-off products0.01%Mandatory listing in ingredients

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.